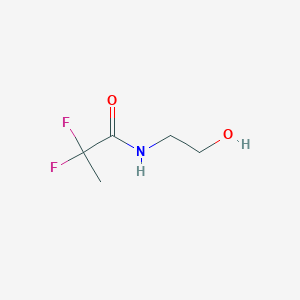

2,2-difluoro-N-(2-hydroxyethyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-N-(2-hydroxyethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2/c1-5(6,7)4(10)8-2-3-9/h9H,2-3H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRLXCZSOWEORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 2,2-difluoro-N-(2-hydroxyethyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2,2-difluoro-N-(2-hydroxyethyl)propanamide, a fluorinated amide of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document integrates established principles of organic chemistry, data from analogous structures, and standardized experimental protocols to offer a robust predictive profile. This approach is designed to empower researchers in designing experiments, anticipating compound behavior, and ensuring safe handling.

Molecular Identity and Structural Elucidation

This compound is a unique molecule that combines the features of a difluorinated aliphatic carbon center, an amide linkage, and a primary alcohol. These functional groups are expected to dictate its chemical reactivity and physical behavior.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 851728-91-1 | N/A |

| Molecular Formula | C₅H₉F₂NO₂ | N/A |

| Molecular Weight | 153.13 g/mol | N/A |

| SMILES | CC(F)(F)C(NCCO)=O | N/A |

Structural Diagram:

Caption: Chemical structure of this compound.

Predicted Physical Properties

| Property | Predicted Value/State | Rationale/Analogous Compound Data |

| Appearance | White to off-white solid | Simple amides are typically solids at room temperature.[1] |

| Melting Point | 60-80 °C (estimated) | 2,2-Difluoropropionamide has a melting point of 67°C. The N-hydroxyethyl group may slightly alter this.[2][3] |

| Boiling Point | >200 °C (decomposes) | Amides generally have high boiling points.[1] Due to the presence of multiple functional groups, decomposition is likely at elevated temperatures. |

| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in acetone. Insoluble in non-polar solvents like hexane. | The presence of the amide and hydroxyl groups allows for hydrogen bonding with polar protic solvents.[1] Low molecular weight amides are generally water-soluble.[1] |

| Density | ~1.2-1.3 g/cm³ (estimated) | Based on the density of similar small organic molecules containing fluorine and nitrogen. |

Predicted Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its functional groups.

Stability

The gem-difluoro group is generally stable; however, the amide bond is susceptible to hydrolysis under both acidic and basic conditions.[4] Perfluoroalkylated amines can be unstable and prone to fluoride elimination.[5] The presence of the hydroxyl group may influence intramolecular reactions under certain conditions.

Reactivity Profile

-

Amide Hydrolysis: The central amide linkage can be cleaved by refluxing with strong acids or bases to yield 2,2-difluoropropanoic acid and 2-aminoethanol.[4]

-

Hydroxyl Group Reactions: The primary alcohol can undergo typical reactions such as esterification, oxidation, and etherification.

-

N-Alkylation/Acylation: The secondary amide proton can be deprotonated with a strong base, allowing for subsequent alkylation or acylation at the nitrogen atom.

Proposed Synthetic Route

A plausible and efficient method for the synthesis of this compound involves the amidation of an ester of 2,2-difluoropropanoic acid with 2-aminoethanol. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of such reactions.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis via Amidation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,2-difluoropropanoate (1.0 eq).

-

Reagent Addition: Add 2-aminoethanol (1.1 eq) to the flask. The reaction can be performed neat or in a suitable solvent such as ethanol.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a triplet for the methyl group, a multiplet for the methylene group adjacent to the nitrogen, a multiplet for the methylene group adjacent to the hydroxyl group, and broad singlets for the N-H and O-H protons. Protons on carbons attached to nitrogen in amides typically resonate between 2.0-3.0 ppm, while the N-H proton of primary and secondary amides appears between 7.5-8.5 ppm.[6]

-

¹³C NMR: Characteristic peaks would be observed for the methyl carbon, the difluorinated quaternary carbon, the carbonyl carbon, and the two methylene carbons of the hydroxyethyl group.

-

¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[7][8]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Amides, containing an odd number of nitrogen atoms, generally follow the Nitrogen Rule, resulting in an odd-numbered molecular weight.[6] Common fragmentation patterns for amides include the formation of an acylium ion (R-CO⁺) through cleavage of the C-N bond.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling fine chemicals and amides should be followed. Based on data for similar compounds, it should be considered as a potential irritant.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.[10]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols for Property Determination

Melting Point Determination (Capillary Method)[11][12][13][14]

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[11]

-

Measurement: Place the capillary tube in a melting point apparatus.[11] Heat rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[11]

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Solubility Determination[16][17][18]

-

Solvent Screening: In separate small test tubes, add approximately 10-20 mg of the compound.

-

Addition of Solvent: To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, hexane, 5% aq. HCl, 5% aq. NaOH).

-

Observation: Vigorously shake each tube and observe if the solid dissolves completely, partially, or not at all at room temperature. Gentle warming can be applied to assess temperature effects on solubility.

-

Classification: Classify the solubility as soluble, sparingly soluble, or insoluble for each solvent.

References

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

(n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 21). 3.4: Physical Properties of Amides. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Lund, M., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Retrieved from [Link]

-

PubChem. (n.d.). Amides, C14-18, N-(hydroxyethyl). Retrieved from [Link]

-

(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Amides, C10-16, N,N-bis(hydroxyethyl). Retrieved from [Link]

-

PubChem. (n.d.). N-(1-hydroxyethyl)nitrous amide. Retrieved from [Link]

-

Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 21). 3.4: Physical Properties of Amides. Retrieved from [Link]

-

Banks, J. W., et al. (n.d.). The preferred conformation of α-fluoroamides. University of St Andrews Research Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Configurations in Unsymmetrically N,N-Disubstituted Amides. Retrieved from [Link]

-

Chem-Space. (n.d.). 2,2-difluoro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)propanamide. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C5H9F2NO2, 250 mg. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

De Gennaro, L., et al. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis. Retrieved from [Link]

-

(n.d.). 19Flourine NMR. Retrieved from [Link]

-

YouTube. (2020, December 24). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The preferred conformation of α-fluoroamides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones. Retrieved from [Link]

-

Study Mind. (n.d.). Carboxylic Acids and Derivatives - Structure of Amides (A-Level Chemistry). Retrieved from [Link]

-

YouTube. (2022, July 15). F-19 NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Difluoropropanamide. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2,2-DIFLUOROPROPIONAMIDE | 49781-48-8 [chemicalbook.com]

- 3. 2,2-Difluoropropanamide | C3H5F2NO | CID 21639910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. savemyexams.com [savemyexams.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. biosynth.com [biosynth.com]

- 10. chemscene.com [chemscene.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis and Purification of 2,2-difluoro-N-(2-hydroxyethyl)propanamide

This guide provides a comprehensive overview of the chemical synthesis and purification of 2,2-difluoro-N-(2-hydroxyethyl)propanamide, a valuable building block in medicinal chemistry and drug development. The strategic incorporation of the gem-difluoro motif can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, field-proven methodology.

Introduction and Strategic Importance

The synthesis of fluorinated organic molecules is of paramount importance in the pharmaceutical industry. The introduction of fluorine atoms can profoundly alter the physicochemical and biological properties of a molecule. Specifically, the gem-difluoromethylene group (CF₂) is a bioisostere of a carbonyl group, ether linkage, or a hydroxyl-bearing carbon, offering improved metabolic stability and modulated electronic properties without significant steric hindrance. This compound serves as a versatile intermediate, possessing a reactive hydroxyl group for further chemical elaboration, making it a key component in the synthesis of more complex drug candidates.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to this compound involves a two-step process. This strategy leverages the high reactivity of an acyl chloride intermediate, ensuring a clean and high-yielding amidation reaction.

Overall Reaction Scheme:

This approach is predicated on the principle of activating the carboxylic acid for nucleophilic attack by the amine. Direct amide coupling between a carboxylic acid and an amine often requires harsh conditions or expensive coupling agents.[1] The conversion to the highly electrophilic acyl chloride circumvents these issues, allowing for a rapid and efficient reaction with the amine at moderate temperatures.

Experimental Protocols

Step 1: Synthesis of 2,2-difluoropropanoyl chloride

The initial step involves the conversion of 2,2-difluoropropanoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).[2][3][4] This is a classic and reliable method for acyl chloride formation.[2][3][4]

Reaction Mechanism: The carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of steps results in the formation of the acyl chloride, with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as byproducts.[2][3]

Detailed Protocol:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂) is charged with 2,2-difluoropropanoic acid (1.0 eq).

-

Reagent Addition: Thionyl chloride (2.0 eq) is added cautiously to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred and heated to reflux (approximately 79 °C, the boiling point of thionyl chloride) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After cooling to room temperature, the excess thionyl chloride is removed by distillation under atmospheric pressure, followed by vacuum distillation to afford the crude 2,2-difluoropropanoyl chloride. Due to its reactivity, it is often used immediately in the next step without further purification.

| Reagent | Molar Eq. | Purpose |

| 2,2-difluoropropanoic acid | 1.0 | Starting material |

| Thionyl chloride (SOCl₂) | 2.0 | Chlorinating agent |

| N,N-dimethylformamide (DMF) | Catalytic | Catalyst |

Step 2: Synthesis of this compound

The crude 2,2-difluoropropanoyl chloride is then reacted with ethanolamine to form the desired amide. This is a nucleophilic acyl substitution reaction.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. An excess of ethanolamine or the addition of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.

Detailed Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with ethanolamine (2.2 eq) dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: The crude 2,2-difluoropropanoyl chloride (1.0 eq), dissolved in the same solvent, is added dropwise to the cooled ethanolamine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is filtered to remove the ethanolamine hydrochloride salt. The filtrate is then washed sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

| Reagent | Molar Eq. | Purpose |

| 2,2-difluoropropanoyl chloride | 1.0 | Electrophile |

| Ethanolamine | 2.2 | Nucleophile and base |

| Dichloromethane (DCM) | - | Solvent |

Purification of this compound

The crude product typically contains unreacted starting materials and byproducts. Due to the polar nature of the hydroxyl and amide functionalities, purification can be achieved by recrystallization or column chromatography.[5][6]

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds.[7][8][9][10][11] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Protocol for Solvent Screening and Recrystallization:

-

Solvent Screening: Small amounts of the crude product are tested for solubility in various solvents (e.g., ethyl acetate, acetone, acetonitrile, isopropanol, and mixtures thereof) at room and elevated temperatures.

-

Dissolution: The crude product is dissolved in a minimal amount of the chosen hot solvent.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.

-

Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography

For smaller scale purifications or when recrystallization is not effective, silica gel column chromatography can be employed.[5][12][13][14] Given the polar nature of the target molecule, a polar eluent system will be required.

Protocol for Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh) is used to pack the column.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 50% to 100% ethyl acetate) or a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5) is typically effective. The optimal eluent system should be determined by TLC analysis.

-

Elution: The crude product is loaded onto the column and eluted with the chosen mobile phase. Fractions are collected and analyzed by TLC.

-

Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group, the NH proton, and the OH proton. The ¹⁹F NMR will confirm the presence of the gem-difluoro group.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the O-H stretch of the alcohol (a broad peak around 3400 cm⁻¹).[15][16][17][18]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

| Technique | Expected Observations |

| ¹H NMR | Signals for CH₃, CH₂, NH, and OH protons with appropriate splitting patterns. |

| ¹³C NMR | Signals for the carbonyl carbon, the CF₂ carbon, and the carbons of the ethyl group. |

| ¹⁹F NMR | A single signal (or a multiplet depending on coupling) for the two equivalent fluorine atoms. |

| IR | Characteristic peaks for N-H, C=O (amide), and O-H functional groups.[15][16][17][18] |

| MS | A molecular ion peak corresponding to the calculated mass of C₅H₉F₂NO₂. |

Workflow Diagram

Caption: Overall workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis and purification of this compound. The described two-step synthetic sequence, followed by a systematic purification strategy, provides a reliable pathway for obtaining this valuable fluorinated building block in high purity. The provided protocols and the underlying scientific rationale are intended to empower researchers in the field of drug discovery and development to confidently incorporate this versatile intermediate into their synthetic campaigns.

References

- Google Patents. (n.d.). Process for preparing 2,2-dichloroacetoacetyl chloride.

- Google Patents. (n.d.). Synthetic method of D-(+)-2-chloro-propanoyl chloride.

- Google Patents. (n.d.). Method for synthesizing 2,4-Dichlorobenzoyl chloride.

- Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.

- Google Patents. (n.d.). Synthesis method of D-(+)-2-chloropropionyl chloride.

- Google Patents. (n.d.). 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.

-

Wang, L., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8963. [Link]

-

Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Fernández-Pérez, M., & Otero, C. (2001). Enzymatic synthesis of amide surfactants from ethanolamine. Enzyme and Microbial Technology, 28(6), 527-536. [Link]

-

ResearchGate. (n.d.). IR spectra of N-[2-[(2-hydroxyethyl) amino] ethyl]-amide and triglyceride. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-oxazolines from n-(2-hydroxyethyl)amides.

-

University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]

-

ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. Retrieved from [Link]

-

ResearchGate. (2001). Selective enzymatic production of amide emulsifiers from ethanolamine and fatty acids. Retrieved from [Link]

-

ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

-

Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

-

Nikolova, Y., et al. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(3), M1257. [Link]

-

Foley, D. P., et al. (2015). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Letters, 17(11), 2692-2695. [Link]

-

Dr. P. (2024, February 18). Making Acid Chlorides with Thionyl Chloride [Video]. YouTube. [Link]

-

The Automated Topology Builder. (n.d.). 1,1-DIFLUOROETHYLENE | C2H2F2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. Retrieved from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

-

SIELC Technologies. (2018). Propanamide, N-(2-hydroxyethyl)-. Retrieved from [Link]

-

epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. [Video]. YouTube. [Link]

-

NIST. (n.d.). Propanamide, N-(2-fluorophenyl)-2-chloro-. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 22-25. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Miles, J. A., et al. (2012). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. Tetrahedron Letters, 53(28), 3614-3616. [Link]

-

The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Approaches to Heterogeneity in Native Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. youtube.com [youtube.com]

- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. biotage.com [biotage.com]

- 13. reddit.com [reddit.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. spectroscopyonline.com [spectroscopyonline.com]

Mechanism of Cysteine Alkylation by 2,2-difluoro-N-(2-hydroxyethyl)propanamide: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted covalent modification of cysteine residues has become a cornerstone of modern drug discovery and chemical biology. This guide provides an in-depth technical overview of the proposed mechanism of cysteine alkylation by a novel electrophilic warhead, 2,2-difluoro-N-(2-hydroxyethyl)propanamide. While direct literature on this specific reagent is nascent, we will construct a scientifically rigorous hypothesis for its mechanism of action based on the known reactivity of α,α-difluoro carbonyl compounds. This document details the proposed nucleophilic substitution pathway, explores the key factors influencing reaction kinetics, and provides comprehensive, field-proven experimental protocols for researchers to validate and characterize this covalent modification. Methodologies for both kinetic analysis using spectrophotometric assays and definitive adduct identification via mass spectrometry are presented, complete with step-by-step instructions and data interpretation guidelines. This guide is intended to empower researchers to explore the potential of this and similar difluoroacetamide-based electrophiles in their own research and development pipelines.

Introduction to Cysteine-Targeted Covalent Modification

The Unique Reactivity of the Cysteine Thiol

Cysteine is one of the least abundant amino acids, yet its unique physicochemical properties make it a frequent participant in critical biological processes, including enzyme catalysis, redox signaling, and protein structure stabilization.[1] The nucleophilicity of its thiol (-SH) side chain, particularly in its deprotonated thiolate (S⁻) form, makes it highly reactive towards a class of electrophilic small molecules.[2] This inherent reactivity has been harnessed by nature for post-translational modifications and by scientists for the development of targeted covalent inhibitors (TCIs).[3][4]

The Rise of α,α-Difluoro Amides as Electrophilic Warheads

The design of TCIs requires a delicate balance between reactivity and selectivity. The electrophilic "warhead" must be potent enough to react with the target cysteine under physiological conditions but not so reactive that it causes widespread off-target modifications.[2] While classic warheads like acrylamides and chloroacetamides are well-established, the field is continuously searching for novel electrophiles with tunable reactivity profiles.

The difluoromethyl group (CF₂H) is a compelling moiety in medicinal chemistry, known for its ability to act as a bioisostere of a hydroxyl group and a lipophilic hydrogen bond donor.[5] When placed adjacent to a carbonyl group, as in this compound, the strong electron-withdrawing nature of the two fluorine atoms is hypothesized to render the α-carbon sufficiently electrophilic for nucleophilic attack by a cysteine thiolate.

Proposed Mechanism of Cysteine Alkylation

Electrophilic Activation of the Difluoromethyl Carbon

The central hypothesis for the reactivity of this compound is the activation of the C2 carbon for nucleophilic attack. The two fluorine atoms inductively withdraw electron density, creating a significant partial positive charge (δ+) on the carbon. This effect is amplified by the adjacent amide carbonyl group, further polarizing the C-F bonds and increasing the electrophilicity of the α-carbon.

The Cysteine Thiolate as the Key Nucleophile

The reaction is initiated by the cysteine residue. The pKa of the cysteine thiol is typically around 8.3, meaning that at physiological pH (~7.4), a small but significant fraction exists as the more nucleophilic thiolate anion. The localized microenvironment within a protein's binding pocket can significantly alter this pKa, potentially increasing the concentration of the thiolate and accelerating the reaction.

Proposed Reaction Pathway: Nucleophilic Aromatic Substitution (SNA-like)

We propose that the alkylation proceeds through a bimolecular nucleophilic substitution (SN2)-like mechanism.

-

Nucleophilic Attack: The cysteine thiolate anion attacks the electrophilic difluoromethyl carbon.

-

Transition State Formation: A trigonal bipyramidal transition state is formed, where the sulfur atom of the cysteine is forming a new bond and one of the fluorine atoms is preparing to leave.

-

Fluoride Displacement: The C-F bond breaks, and a fluoride ion (F⁻) is displaced as the leaving group. This results in the formation of a stable thioether bond between the cysteine residue and the monofluoromethyl-amide moiety.

The N-(2-hydroxyethyl) group on the amide is not directly involved in the reaction mechanism but enhances the solubility and provides a potential vector for further interactions within a protein binding site.

Visualization of the Proposed Mechanism

Caption: Workflow for validating cysteine alkylation.

Protocol 1: Kinetic Analysis of Thiol Reactivity via DTNB Assay

This protocol uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, to quantify the remaining free thiols over time. The reaction of DTNB with a thiol produces a yellow-colored anion (TNB²⁻) that absorbs strongly at 412 nm. [6][7] Materials:

-

Model thiol (e.g., L-cysteine or a cysteine-containing peptide)

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0 [8]* DTNB Solution: 4 mg/mL in Reaction Buffer [6]* 96-well microplate and plate reader capable of measuring absorbance at 412 nm

Methodology:

-

Prepare Reagents: Prepare fresh stock solutions of the model thiol and the alkylating agent in the Reaction Buffer.

-

Reaction Setup: In a 96-well plate, add the model thiol to the Reaction Buffer to a final concentration of 50 µM.

-

Initiate Reaction: Add the alkylating agent to initiate the reaction. Use a pseudo-first-order condition where the alkylating agent is in excess (e.g., 500 µM).

-

Time-Course Measurement: At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), take an aliquot of the reaction mixture and add it to a well containing the DTNB solution.

-

Absorbance Reading: Immediately after adding the aliquot to the DTNB solution, mix and measure the absorbance at 412 nm. [9]6. Data Analysis: The decrease in free thiol concentration over time is used to calculate the observed rate constant (k_obs). Plot ln([Thiol]t/[Thiol]₀) versus time. The slope of this line is -k_obs. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the alkylating agent.

Protocol 2: Mass Spectrometry-Based Adduct Characterization

This protocol confirms the covalent modification and identifies the precise site of alkylation on a protein or peptide. [10][11] Materials:

-

Cysteine-containing protein (e.g., Bovine Serum Albumin) or synthetic peptide

-

Denaturing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent: 10 mM Dithiothreitol (DTT)

-

Alkylation Reaction Buffer: 50 mM Tris-HCl, pH 8.0

-

Quenching Reagent: 100 mM DTT

-

Sequencing-grade Trypsin

-

LC-MS/MS system

Methodology:

-

Protein Denaturation and Reduction: Dissolve the protein in Denaturing Buffer. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce all disulfide bonds.

-

Buffer Exchange: Remove the urea and excess DTT using a desalting column or buffer exchange spin filter, exchanging into the Alkylation Reaction Buffer. This step is critical to prevent the alkylating agent from reacting with DTT.

-

Alkylation: Add this compound to the reduced protein solution (a 10-fold molar excess over cysteine residues is a good starting point). Incubate at room temperature for 1-2 hours in the dark.

-

Quenching: Add excess DTT to quench any unreacted alkylating agent.

-

Sample Preparation for Digestion: Perform a second buffer exchange or a protein precipitation (e.g., with acetone) to remove the excess reagents. Resuspend the protein in a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).

-

Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire MS/MS spectra of the most abundant peptides. [12]8. Data Analysis: Search the acquired MS/MS data against the protein sequence database using a search engine (e.g., MaxQuant, SEQUEST). Specify the mass of the monofluoromethyl-amide adduct as a variable modification on cysteine residues. [13][14]

Data Interpretation and Analysis

Analyzing Kinetic Data

The kinetic data will provide a quantitative measure of the reactivity of the difluoroacetamide warhead. This allows for direct comparison with other known electrophiles under identical conditions.

Table 1: Illustrative Kinetic Data for Cysteine Alkylation

| Parameter | Value | Description |

|---|---|---|

| [Cysteine] | 50 µM | Initial concentration of the model thiol. |

| [Alkylator] | 500 µM | Concentration of the alkylating agent (pseudo-first-order). |

| k_obs | 0.002 s⁻¹ | Observed pseudo-first-order rate constant from the slope of the plot. |

| k₂ | 4.0 M⁻¹s⁻¹ | Calculated second-order rate constant (k_obs / [Alkylator]). |

Interpreting Mass Spectrometry Results

The key to identifying the modified peptide is to look for a specific mass shift corresponding to the addition of the reagent minus the displaced fluorine atom.

Table 2: Expected Mass Shifts for MS-based Adduct Identification

| Reagent/Modification | Chemical Formula | Monoisotopic Mass Added (Da) | Average Mass Added (Da) |

|---|---|---|---|

| This compound | C₅H₉F₂NO₂ | 153.0598 | 153.128 |

| Fluorine (Leaving Group) | F | 18.9984 | 18.9984 |

| Net Adduct | C₅H₉FNO₂ | 134.0614 | 134.1296 |

In the database search, a variable modification of +134.0614 Da on cysteine residues should be specified. Successful identification of a peptide with this mass shift, supported by a high-quality MS/MS spectrum showing fragmentation that localizes the modification to a specific cysteine, provides definitive evidence of the covalent reaction.

Conclusion and Future Perspectives

This guide has outlined a plausible mechanism for the alkylation of cysteine by this compound and provided robust, actionable protocols for its experimental validation. The proposed SN2-like displacement of a fluoride ion by a cysteine thiolate represents a novel mode of covalent modification that could offer a unique reactivity and selectivity profile compared to traditional Michael acceptors or haloacetamides.

The successful characterization of this reaction would open the door for the development of a new class of covalent probes and inhibitors. Future work should focus on systematically evaluating the reactivity of a library of α,α-difluoro amides to establish structure-activity relationships, assessing their selectivity across the proteome, and ultimately applying this chemistry to the design of potent and selective therapeutics.

References

-

MtoZ Biolabs. Cysteine Modification Mass Spectrometry. (n.d.). Retrieved from [Link]

- Hu, J., et al. (2009). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research, 42(8), 1061-1072.

- Ni, C., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7082-7139.

- Hu, J. (2005). Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.

- Savoie, J., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9931-9936.

- Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.

-

Beijing Baitai Paike Biotechnology Co., Ltd. Cysteine Modification Mass Spectrometry. (n.d.). Retrieved from [Link]

- Charles, L., et al. (2021). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Molecular Biosciences, 8, 745290.

- Gansemer, N. A., et al. (2020). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Antioxidants & Redox Signaling, 32(8), 533-550.

- Le, N. T., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv.

- Cole, L. L., & Lectka, T. (2018). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers. Organic Letters, 20(15), 4579-4583.

- Horský, M., et al. (2021).

- Reddy, M. K., et al. (2018). Divergent Reactivity of gem-Difluoro-enolates toward Nitrogen Electrophiles: Unorthodox Nitroso Aldol Reaction for Rapid Synthesis of α-Ketoamides. Organic Letters, 20(15), 4579-4583.

- Zhang, M., et al. (2019). The reaction of gem‐difluoroallenes with thiols.

-

Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]

- Fair, B. D., et al. (2021). Evaluation of the Ellman’s Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Analytica, 2(1), 18-30.

- Marino, S. M., & Gladyshev, V. N. (2012).

- Bruschi, S., et al. (1991). Formation of difluorothionoacetyl-protein adducts by S-(1,1,2,2-tetrafluoroethyl)-L-cysteine metabolites: nucleophilic catalysis of stable lysyl adduct formation by histidine and tyrosine. Biochemistry, 30(24), 5935-5943.

- Wang, C., et al. (2020). Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles.

- Giles, G. I., & Jacob, C. (2016). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Essays in Biochemistry, 60(1), 1-12.

- Zollo, C., et al. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry, 23(2), 224-233.

- Zeng, J., & Davies, M. J. (2005). Evidence for the Formation of Adducts and S-(Carboxymethyl)cysteine on Reaction of α-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins. Chemical Research in Toxicology, 18(8), 1232-1241.

- Zhang, L., et al. (2021). Structures of commonly used alkylating reagents and cysteine alkylation products. Analytical Chemistry, 93(35), 11847-11855.

- Pan, Z., et al. (2023). Defluorinative Thiolation of gem-Difluoroalkenes by Convergent Paired Electrolysis. Organic Letters, 25(33), 6143-6148.

- Asquith, C. R. M., et al. (2024).

-

LibreTexts Chemistry. (2022). 6.6: Covalent Modification. Retrieved from [Link]

- Agnew, C., et al. (2017). Increase of enzyme activity through specific covalent modification with fragments. Chemical Science, 8(5), 3783-3789.

- Martin, B. L. (2014).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Regulation by Covalent Modification [ouci.dntb.gov.ua]

- 5. US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]

- 6. broadpharm.com [broadpharm.com]

- 7. interchim.fr [interchim.fr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Evaluation of the Ellman’s Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions | MDPI [mdpi.com]

- 10. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Cysteine Modification Mass Spectrometry | Beijing Baitai Paike Biotechnology Co., Ltd. [en.biotech-pack.com]

- 12. Frontiers | Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases [frontiersin.org]

- 13. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Reactivity of 2,2-difluoro-N-(2-hydroxyethyl)propanamide with Amino Acids

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,2-difluoro-N-(2-hydroxyethyl)propanamide, a gem-difluorinated amide, with amino acid residues. Drawing upon the established chemistry of α-haloamides and related electrophilic species, this document serves as a vital resource for researchers, scientists, and drug development professionals. It offers insights into reaction mechanisms, experimental design for bioconjugation, and analytical methodologies for the characterization of the resulting adducts. The guide is structured to provide both a theoretical foundation and practical, field-proven protocols to enable the effective utilization of this compound in proteomics, drug discovery, and chemical biology.

Introduction: The Chemical Landscape of α,α-Difluoro Amides

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In the context of protein modification, α,α-difluoro amides have emerged as a class of compounds with finely tuned reactivity, offering a balance between stability and electrophilicity. The two fluorine atoms on the α-carbon of this compound inductively withdraw electron density, rendering the α-carbon electrophilic and susceptible to nucleophilic attack by amino acid side chains. Unlike their more reactive α-chloro or α-bromo counterparts, α,α-difluoro amides generally exhibit greater stability in aqueous media, a critical attribute for bioconjugation reactions performed under physiological conditions.[1]

The reactivity of the α-carbon is the cornerstone of this guide. Nucleophilic substitution at this position by the side chains of amino acids such as cysteine and lysine is the primary mode of covalent bond formation. The N-(2-hydroxyethyl) group can influence the solubility and pharmacokinetic properties of the molecule and its conjugates but is not expected to directly participate in the primary reaction with amino acid side chains under typical bioconjugation conditions.

Reaction Mechanisms with Nucleophilic Amino Acids

The covalent modification of proteins by this compound is predicated on the nucleophilic attack of amino acid side chains on the electrophilic α-carbon of the fluorinated amide. The most probable mechanism is a nucleophilic substitution (SN2-type) reaction.

Diagram: General Reaction Mechanism

Caption: General mechanism of amino acid modification.

The primary amino acid targets for this reaction are those with strong nucleophilic side chains, most notably cysteine and lysine. The reactivity is highly dependent on the pH of the reaction medium, which dictates the protonation state and, consequently, the nucleophilicity of these side chains.

Reaction with Cysteine

The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). The pKa of the cysteine thiol group in proteins is typically around 8.3, but can be significantly influenced by the local microenvironment.[2] To favor the more reactive thiolate anion, bioconjugation reactions targeting cysteine are often performed at a pH slightly above neutral (pH 7.0-8.0).[3]

The reaction proceeds via a nucleophilic attack of the thiolate on the α-carbon, displacing a fluoride ion to form a stable thioether linkage.

Diagram: Cysteine Modification Workflow

Caption: Workflow for cysteine-specific modification.

Reaction with Lysine

The primary amine of the lysine side chain is also a good nucleophile. The pKa of the ε-amino group of lysine is around 10.5, meaning it is predominantly protonated and thus non-nucleophilic at physiological pH.[4][5] To achieve significant labeling of lysine residues, the reaction pH needs to be raised to 8.5-9.5 to increase the population of the deprotonated, nucleophilic form.[6]

The reaction with the unprotonated amine of lysine results in the formation of a secondary amine linkage.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific proteins and applications.

General Protein Labeling Protocol

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES). Ensure the buffer does not contain primary amines like Tris if targeting lysines.

-

This compound

-

Anhydrous DMSO or DMF for stock solution

-

Reaction buffer (e.g., Phosphate buffer for cysteine labeling, Borate or Bicarbonate buffer for lysine labeling)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the chosen reaction buffer.

-

Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Reaction: Add a 10- to 100-fold molar excess of the reagent stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. Reaction times may need to be optimized.

-

Purification: Remove the unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

Table 1: Recommended Reaction Conditions

| Amino Acid Target | Recommended pH | Typical Molar Excess of Reagent | Incubation Time (hours) |

| Cysteine | 7.0 - 8.0 | 10 - 50 | 1 - 2 |

| Lysine | 8.5 - 9.5 | 20 - 100 | 2 - 4 |

Characterization of Adducts

The successful covalent modification of a protein must be confirmed and characterized using appropriate analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the covalent modification and identifying the site of adduction.[7]

-

Intact Protein Analysis: Analysis of the intact protein before and after labeling will reveal a mass shift corresponding to the mass of the added moiety. The expected mass increase upon reaction with this compound (C₅H₉F₂NO₂) is approximately 153.14 Da, minus the mass of a displaced fluorine atom (19.00 Da), resulting in a net mass addition of 134.14 Da .

-

Peptide Mapping: To identify the specific amino acid(s) that have been modified, the protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[8] The modified peptide will exhibit a mass shift of 134.14 Da. Tandem mass spectrometry (MS/MS) of the modified peptide can then be used to pinpoint the exact site of modification.

Diagram: Mass Spectrometry Analysis Workflow

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of 2,2-difluoro-N-(2-hydroxyethyl)propanamide in Solution

Introduction

2,2-difluoro-N-(2-hydroxyethyl)propanamide is a molecule of interest in pharmaceutical and chemical research, incorporating several key functional groups that dictate its chemical behavior. Its structure features a robust amide bond, an electron-withdrawing gem-difluoro group alpha to the carbonyl, and a nucleophilic primary alcohol on the N-substituent. Understanding the stability of this compound in solution is paramount for its development, formulation, and storage, as degradation can lead to loss of efficacy and the formation of potentially harmful impurities.

This guide provides a comprehensive technical overview of the anticipated stability profile of this compound. It synthesizes fundamental principles of physical organic chemistry with industry-standard protocols for stability assessment. We will explore the theoretical underpinnings of its stability, potential degradation pathways, and provide detailed, field-proven methodologies for a comprehensive forced degradation study.

Figure 1: Chemical structure of this compound.

Theoretical Stability Profile: A Mechanistic Perspective

The stability of an amide is primarily dictated by the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond and makes it resistant to cleavage.[1][2] However, this stability can be significantly influenced by its substituents and the solution environment.

The Influence of α,α-Difluoro Substitution

The two fluorine atoms on the carbon adjacent to the carbonyl are potent electron-withdrawing groups. This has two key consequences:

-

Increased Electrophilicity: The inductive effect of the fluorine atoms pulls electron density away from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.

-

Destabilization of the Amide Resonance: The strong inductive withdrawal can partially counteract the electron-donating resonance from the nitrogen atom, potentially weakening the C-N amide bond to a degree.

Therefore, it is hypothesized that this compound may be more susceptible to hydrolysis than its non-fluorinated counterpart, particularly under basic conditions.

The Role of the N-(2-hydroxyethyl) Group

The presence of a primary alcohol on the N-substituent introduces the possibility of intramolecular reactions. Under certain conditions, the hydroxyl group could act as an intramolecular nucleophile. However, this would lead to the formation of a strained four-membered ring intermediate, which is generally unfavorable. A more plausible degradation pathway involving this group is cyclodehydration at elevated temperatures to form a 2-oxazoline, a known reaction for N-(2-hydroxyethyl)amides, though this typically requires specific catalytic conditions or high heat and is less likely in aqueous solution at moderate temperatures.[3]

Primary Degradation Pathway: Amide Hydrolysis

The most probable degradation pathway in aqueous solution is the hydrolysis of the amide bond. This reaction is catalyzed by both acid and base.[4][5][6]

-

Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[7][8] A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of 2-aminoethanol (which is protonated to an ammonium salt under acidic conditions) yields 2,2-difluoropropanoic acid.[6][7]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[9] This is often the rate-determining step. The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group but is immediately protonated by the solvent or the newly formed carboxylic acid. The final products are the carboxylate salt (sodium 2,2-difluoropropanoate if using NaOH) and 2-aminoethanol.[5][9]

Figure 2: Proposed primary degradation pathway via hydrolysis.

A Practical Guide to Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development and is mandated by regulatory agencies like the ICH to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11][12] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation.[11][13]

Experimental Design and Rationale

The goal is to achieve a target degradation of 5-20% to ensure that primary degradation products are formed without being subsequently degraded themselves.[13] The choice of stress conditions should be based on the compound's structure and potential liabilities.[10]

| Stress Condition | Rationale | Typical Conditions |

| Acid Hydrolysis | To evaluate stability in acidic environments and catalyze amide bond cleavage. | 0.1 M HCl at 60°C |

| Base Hydrolysis | To assess stability in alkaline conditions, which is often the most significant stress for amides. | 0.1 M NaOH at room temperature and 60°C |

| Oxidation | To determine susceptibility to oxidative degradation. While the molecule lacks obvious oxidation sites, this is a standard stress test. | 3% H₂O₂ at room temperature |

| Thermal Stress | To assess the impact of heat on the compound in solution. | 60-80°C in neutral solution (e.g., water or buffer) |

| Photostability | To evaluate degradation upon exposure to light. | Exposure to cool white fluorescent and near-UV light as per ICH Q1B guidelines. |

Table 1: Recommended Stress Conditions for Forced Degradation Studies.

Detailed Experimental Protocols

These protocols are designed as a starting point and may require optimization based on the observed stability of the compound. A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like a 50:50 mixture of acetonitrile and water.

Protocol 1: Hydrolytic Degradation

-

Sample Preparation:

-

Acidic: To a vial, add 1 mL of the stock solution and 1 mL of 0.2 M HCl.

-

Basic: To a separate vial, add 1 mL of the stock solution and 1 mL of 0.2 M NaOH.

-

Neutral: To a third vial, add 1 mL of the stock solution and 1 mL of water.

-

-

Incubation: Place the vials in a controlled temperature environment (e.g., 60°C). A parallel set of basic hydrolysis samples should be kept at room temperature due to the expected higher reactivity.

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching:

-

For acidic samples, neutralize with an equivalent amount of NaOH.

-

For basic samples, neutralize with an equivalent amount of HCl.

-

-

Analysis: Dilute the quenched samples with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Oxidative Degradation

-

Sample Preparation: To a vial, add 1 mL of the stock solution and 1 mL of 6% H₂O₂.

-

Incubation: Keep the vial at room temperature, protected from light.

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).

-

Analysis: Dilute the samples directly with the mobile phase for HPLC analysis. No quenching is typically required, but if the reaction is very fast, a quenching agent like sodium bisulfite can be used.

Protocol 3: Thermal Degradation

-

Sample Preparation: Use the "Neutral" sample prepared in the hydrolytic degradation protocol.

-

Incubation: Place the vial in a controlled temperature oven (e.g., 80°C).

-

Time Points: Withdraw aliquots at specified time points.

-

Analysis: Cool the samples to room temperature and dilute with the mobile phase for HPLC analysis.

Protocol 4: Photostability

-

Sample Preparation: Prepare two sets of samples in clear quartz vials: one with the drug solution and one with a placebo solution (solvent only).

-

Exposure: Place one set of samples in a photostability chamber. Wrap the other set in aluminum foil to serve as dark controls.

-

Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze the exposed and dark control samples by HPLC.

Figure 3: Experimental workflow for forced degradation studies.

Stability-Indicating Analytical Methodology

A validated, stability-indicating analytical method is essential to separate the parent compound from any degradation products, ensuring accurate quantification.[14] Reverse-phase High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11][13]

Recommended HPLC Method

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or by a mass spectrometer (LC-MS) for peak identification.

-

Column Temperature: 30°C

This method should be validated for specificity by demonstrating that the peaks for known degradation products and the parent compound are well-resolved.

Data Interpretation and Summary

The results of the forced degradation study should be summarized to provide a clear picture of the compound's stability.

| Stress Condition | Duration | % Degradation of Parent | No. of Degradants | Remarks |

| 0.1 M HCl (60°C) | 24h | Hypothetical: 8% | Hypothetical: 1 | Slow degradation observed. |

| 0.1 M NaOH (RT) | 8h | Hypothetical: 15% | Hypothetical: 1 | Significant degradation. |

| 3% H₂O₂ (RT) | 24h | Hypothetical: <1% | Hypothetical: 0 | Stable to oxidation. |

| Heat (80°C) | 24h | Hypothetical: 2% | Hypothetical: 0 | Thermally stable. |

| Photostability | ICH Q1B | Hypothetical: <1% | Hypothetical: 0 | Photostable. |

Table 2: Hypothetical Summary of Forced Degradation Results.

Conclusion

The stability of this compound in solution is governed by the interplay of its functional groups. While amides are generally stable, the presence of the α,α-difluoro groups is expected to activate the carbonyl carbon towards nucleophilic attack, making hydrolysis the most probable degradation pathway. This is particularly anticipated under basic conditions. The compound is likely to be stable against oxidation, heat, and light.

The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to rigorously assess the stability of this molecule. A thorough understanding of its degradation profile is a non-negotiable step in ensuring the quality, safety, and efficacy of any potential therapeutic agent or chemical product derived from it.

References

- ACS Publications. (2022, April 21). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology.

- ResearchGate. (2025, August 6).

- Books. (2025, August 29).

- NIH. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC.

- Quora. (2019, March 6).

- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.

- PubMed Central. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.

- (2020, June 1).

- ACS Publications. (2023, May 17). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology.

- ResearchGate. (2021, April 9). The Effects of pH on the Supramolecular Structure of Amino Amides.

- ResearchGate. (2025, August 7). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution.

- (n.d.).

- University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides.

- YouTube. (2019, January 15). mechanism of amide hydrolysis.

- MedCrave online. (2016, December 14).

- ACS Publications. (2013, May 10). n→π Interactions of Amides and Thioamides: Implications for Protein Stability*. Journal of the American Chemical Society.

- Chemistry Steps. (n.d.).

- ACS Publications. (n.d.). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B.

- Save My Exams. (2025, January 4). Reactions of Amides. A Level Chemistry Revision Notes.

- Chemguide. (n.d.). the hydrolysis of amides.

- (2022, September 24). 21.7: Chemistry of Amides.

- (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- NIH. (n.d.). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC.

- Biomedical Journal of Scientific & Technical Research. (2022, November 30).

- (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.

- ChemicalBook. (n.d.). 2,2-difluoro-n-(2-hydroxyethyl)-3-(2-hydroxy-ethylamino)-propionamide.

- (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

- Taylor & Francis Online. (n.d.). Hydrolysis of hydrophobic poly(2-oxazoline)

- Google Patents. (n.d.).

Sources

- 1. quora.com [quora.com]

- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3312714A - Preparation of 2-oxazolines from n-(2-hydroxyethyl)amides - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 13. biomedres.us [biomedres.us]

- 14. onyxipca.com [onyxipca.com]

Whitepaper: Exploring the Biochemical Potential of 2,2-difluoro-N-(2-hydroxyethyl)propanamide as a Novel Chemical Probe and Therapeutic Scaffold

Executive Summary

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, offering a route to enhanced metabolic stability, binding affinity, and optimized physicochemical properties. This guide delves into the untapped potential of 2,2-difluoro-N-(2-hydroxyethyl)propanamide, a compound situated at the intersection of two powerful pharmacophoric motifs: the gem-difluoroalkyl group and the N-hydroxyethyl amide side chain. While direct research on this specific molecule is nascent, a first-principles analysis of its structure allows for the formulation of compelling hypotheses for its application in biochemistry and pharmacology.

This document serves as a technical guide for researchers, outlining the scientific rationale for investigating this compound, proposing specific biochemical applications, and providing detailed, field-proven experimental protocols to validate these hypotheses. We will explore its potential as an enzyme inhibitor, a covalent modifier, and a versatile chemical probe, grounding our discussion in established principles of medicinal chemistry and chemical biology.

The Architectural Rationale: Deconstructing this compound

The promise of this molecule lies in the synergistic interplay of its constituent parts. Understanding these components is key to predicting its biological behavior.

The Gem-Difluoropropyl Group: A Bioisostere with Unique Properties

The defining feature of the molecule is the C2 gem-difluoro moiety (CF₂). This group is a non-hydrolyzable bioisostere of a ketone or hydrated carbonyl group, a common motif in enzyme substrates and inhibitors.[1][2] The introduction of the CF₂ group confers several advantages:

-

Metabolic Stability: The exceptional strength of the carbon-fluorine bond blocks common sites of oxidative metabolism, potentially increasing the compound's in vivo half-life.[1]

-

Modulation of Acidity: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the adjacent C-H bonds, a property that can be exploited for specific chemical interactions.

-

Enhanced Binding Affinity: The unique electronic signature of the C-F bond can lead to favorable orthogonal multipolar interactions with enzyme active sites, enhancing binding affinity and potency where traditional hydrogen bonds or hydrophobic interactions are absent.[1]

-

Lipophilicity and Permeability: Fluorine substitution can strategically alter a molecule's lipophilicity (LogP), a critical parameter for optimizing pharmacokinetic profiles and ensuring cell membrane permeability.[1][2]

The N-(2-hydroxyethyl)amide Linkage: The Key to Specificity and Solubility

The amide bond is a fundamental and ubiquitous linkage in biochemistry, forming the backbone of peptides and proteins. The N-(2-hydroxyethyl) substituent provides two critical features:

-

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This allows for specific, directional interactions with amino acid residues (e.g., Asp, Glu, Ser, Thr) in a protein's active or allosteric site, contributing significantly to binding affinity and selectivity.

-

Aqueous Solubility: The hydroxyl group enhances the molecule's polarity and capacity for hydrogen bonding with water, which can improve its aqueous solubility—a crucial factor for handling, formulation, and bioavailability. N-hydroxy amides have been explored in peptoid design for their ability to enforce specific conformations through hydrogen bonding.[3]

Hypothesized Biochemical Applications and Investigative Workflows

Based on its structural features, we propose three primary avenues for biochemical investigation.

Application Hypothesis 1: Covalent Inhibition of Cysteine Proteases

Rationale: Many cysteine proteases, such as caspases and cathepsins, utilize a catalytic cysteine residue as a nucleophile. The gem-difluoro group, positioned adjacent to a carbonyl-like amide, can function as a "masked electrophile." The electron-withdrawing fluorine atoms may render the amide carbonyl sufficiently electrophilic to be attacked by the thiolate of a catalytic cysteine.

Proposed Mechanism: The catalytic cysteine attacks the amide carbonyl. While a typical amide is a poor leaving group, the specific geometry and electronic environment of the active site could facilitate a covalent interaction, potentially leading to irreversible or slowly reversible inhibition.

Experimental Workflow: A logical workflow to validate this hypothesis would involve a multi-tiered approach, starting with in vitro validation and progressing to cellular models.

Caption: Workflow for kinase inhibitor validation.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided as a starting point for investigation.

Protocol 1: In Vitro Cysteine Protease Inhibition Assay (Fluorogenic)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a model cysteine protease.

-

Materials:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.4.

-

Recombinant human Caspase-3 (or other target protease).

-

Fluorogenic Substrate: Ac-DEVD-AMC (for Caspase-3).

-

Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

-

Positive Control Inhibitor: Ac-DEVD-CHO.

-

96-well black, flat-bottom microplate.

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting range is 10 mM down to 100 nM.

-

In the microplate, add 2 µL of each compound dilution (or DMSO for vehicle control) to triplicate wells.

-

Add 48 µL of pre-warmed assay buffer containing the Caspase-3 enzyme to each well. The final enzyme concentration should be in the low nanomolar range, optimized for linear substrate turnover.

-

Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 50 µL of assay buffer containing the fluorogenic substrate (Ac-DEVD-AMC) to each well. The final substrate concentration should be at or below its Kₘ.

-

Immediately place the plate in the reader and monitor the increase in fluorescence every 2 minutes for 30-60 minutes at 37°C.

-

Calculate the reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the velocities to the vehicle control (100% activity) and plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol confirms direct binding of the compound to its target protein in a cellular environment.

-

Materials:

-

Cell line expressing the target protein.

-

Complete cell culture medium.

-

PBS (Phosphate-Buffered Saline).

-

Test Compound and Vehicle (DMSO).

-

Lysis Buffer with protease inhibitors.

-

PCR tubes or strips.

-

Thermal cycler.

-

Equipment for SDS-PAGE and Western Blotting.

-

Primary antibody specific to the target protein.

-

-

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat one batch of cells with the test compound (at 10x the IC₅₀) and another with vehicle (DMSO) for 1-2 hours in serum-free media.

-

Harvest, wash, and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of different temperatures using the thermal cycler for 3 minutes (e.g., 40°C to 70°C in 3°C increments).

-

Cool the tubes at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant (soluble protein fraction) to new tubes.

-